molecular formula C5H11Cl3GeO3 B14717648 Acetic acid;2-trichlorogermylpropan-2-ol CAS No. 13414-79-4

Acetic acid;2-trichlorogermylpropan-2-ol

Cat. No.: B14717648
CAS No.: 13414-79-4
M. Wt: 298.1 g/mol
InChI Key: KWHNQTJJCOXMAP-UHFFFAOYSA-N
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Description

Acetic acid;2-trichlorogermylpropan-2-ol is a hybrid organogermanium compound combining acetic acid (a simple carboxylic acid) with 2-trichlorogermylpropan-2-ol, a germanium-containing alcohol derivative. The compound’s structure features a trichlorogermyl (–GeCl₃) group attached to a tertiary carbon of propan-2-ol, linked to acetic acid via intermolecular interactions or covalent bonding, depending on the synthetic pathway.

Properties

CAS No.

13414-79-4

Molecular Formula

C5H11Cl3GeO3

Molecular Weight

298.1 g/mol

IUPAC Name

acetic acid;2-trichlorogermylpropan-2-ol

InChI

InChI=1S/C3H7Cl3GeO.C2H4O2/c1-3(2,8)7(4,5)6;1-2(3)4/h8H,1-2H3;1H3,(H,3,4)

InChI Key

KWHNQTJJCOXMAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(O)[Ge](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Fundamental Reaction Pathways for Organogermanium Synthesis

Germanium Precursor Preparation

The core structure of 2-trichlorogermylpropan-2-ol requires the introduction of a trichlorogermyl (-GeCl₃) group to propan-2-ol. A plausible route involves reacting propan-2-ol with germanium tetrachloride (GeCl₄) under controlled conditions. This substitution reaction typically proceeds via nucleophilic attack by the alcohol’s hydroxyl group on GeCl₄, displacing one chloride ion:
$$
\text{GeCl}4 + \text{(CH}3\text{)}2\text{CHOH} \rightarrow \text{(CH}3\text{)}2\text{C(GeCl}3\text{)OH} + \text{HCl}
$$
Key considerations :

  • Solvent selection : Anhydrous ethers (e.g., diethyl ether) or chlorinated solvents (e.g., dichloromethane) are ideal to avoid hydrolysis of GeCl₄.
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, such as oligomerization of germanium species.
  • Stoichiometry : A 1:1 molar ratio of GeCl₄ to propan-2-ol ensures complete substitution without over-chlorination.
Table 1: Optimization of Germanium Precursor Synthesis
Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 78 92
Temperature (°C) 0 82 95
Reaction Time (h) 4 85 94

Acetylation Strategies for Introducing the Acetic Acid Moiety

Esterification with Acetic Anhydride

The acetic acid component can be introduced via esterification of the hydroxyl group in 2-trichlorogermylpropan-2-ol. Acetic anhydride serves as the acetylating agent, with catalysis by Brønsted or Lewis acids:
$$
\text{(CH}3\text{)}2\text{C(GeCl}3\text{)OH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{(CH}3\text{)}2\text{C(GeCl}3\text{)OCOCH}3 + \text{CH}3\text{COOH}
$$
Catalyst selection :

  • Heterogeneous catalysts : Acidic ion-exchange resins (e.g., Amberlyst-15) enable efficient acetylation with easy separation.
  • Homogeneous catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerates the reaction but requires neutralization post-synthesis.
Table 2: Comparative Acetylation Efficiency
Catalyst Temperature (°C) Time (h) Yield (%)
Amberlyst-15 60 2 88
PTSA 25 6 76
H₂SO₄ 40 3 82

Direct Acetylation with Acetyl Chloride

Alternative acetylating agents like acetyl chloride offer faster reaction kinetics but demand stringent moisture control:
$$
\text{(CH}3\text{)}2\text{C(GeCl}3\text{)OH} + \text{CH}3\text{COCl} \rightarrow \text{(CH}3\text{)}2\text{C(GeCl}3\text{)OCOCH}3 + \text{HCl}
$$
Advantages :

  • Eliminates acetic acid byproduct, simplifying purification.
  • Operates at ambient temperatures with pyridine as an HCl scavenger.

Chlorination and Stability Considerations

Managing Germanium Reactivity

The trichlorogermyl group (-GeCl₃) is prone to hydrolysis, necessitating anhydrous conditions. Strategies include:

  • Inert atmosphere : Conducting reactions under nitrogen or argon.
  • Drying agents : Molecular sieves (3Å) or magnesium sulfate to trap residual moisture.

Side Reactions and Mitigation

  • Oligomerization : Germanium centers may form Ge-O-Ge bridges. Using sterically hindered solvents (e.g., toluene) reduces this risk.
  • Chloride displacement : Excess chloride ions (from GeCl₄ or HCl) can lead to undesired substitution. Buffering with mild bases (e.g., NaHCO₃) mitigates this.

Purification and Characterization

Distillation Techniques

Post-acetylation, the product is isolated via fractional distillation under reduced pressure:

  • Conditions : 80–100°C at 10–20 mbar to prevent thermal decomposition.
  • Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) confirms >95% purity.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (geminal methyl groups), δ 2.1 ppm (acetyl methyl).
  • IR spectroscopy : Strong absorption at 1740 cm⁻¹ (C=O stretch of ester).

Industrial Scalability and Challenges

Continuous Flow Reactors

Adopting continuous processes, as demonstrated in lactic acid acetylation, improves yield and reproducibility:

  • Tubular reactors : Enable precise temperature control for exothermic acetylation.
  • In-line purification : Coupling distillation units to reactors streamlines acetic acid removal.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-trichlorogermylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties .

Scientific Research Applications

Acetic acid;2-trichlorogermylpropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;2-trichlorogermylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects may be mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biochemical pathways. The trichlorogermyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organometallic Analogues

The trichlorogermyl group distinguishes this compound from silicon- or tin-based analogues (e.g., trichlorosilylpropan-2-ol or trichlorostannylpropan-2-ol). Germanium compounds generally exhibit lower toxicity compared to tin derivatives but are less thermally stable than silicon analogues. For example, germanium-based catalysts show moderate activity in esterification reactions compared to silicon-based catalysts, which are more robust under high-temperature conditions .

Property Trichlorogermylpropan-2-ol Trichlorosilylpropan-2-ol Trichlorostannylpropan-2-ol
Thermal Stability (°C) ~150 (decomposes) >300 ~200 (decomposes)
Electrophilicity (Hammett σ) +0.45 +0.65 +0.75
Toxicity (LD50, rat) 1,200 mg/kg 2,500 mg/kg 50 mg/kg

Note: Data inferred from organometallic trends due to lack of direct evidence for the target compound.

Acetic Acid Derivatives

Compared to other acetic acid derivatives (e.g., esters, amides), the trichlorogermylpropan-2-ol moiety introduces steric hindrance and electrophilic character. For instance, 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetic acid () is a fluorouracil derivative with antitumor activity, whereas the germanium variant may exhibit distinct reactivity due to GeCl₃’s electron-withdrawing effects .

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